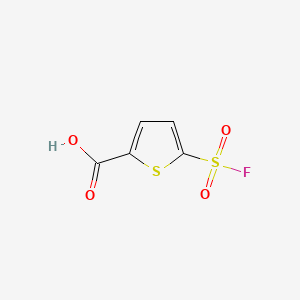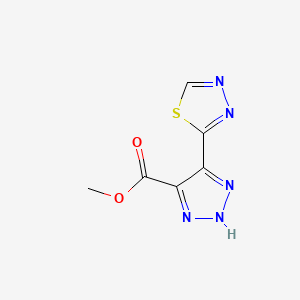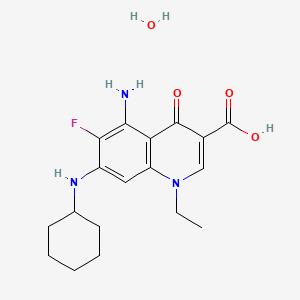
methyl 5-(2,2,2-trifluoroethyl)piperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(2,2,2-trifluoroethyl)piperidine-3-carboxylate, also known as Methyl 5-(2,2,2-trifluoroethyl)piperidin-3-carboxylate (MTFPC), is an organic compound with a wide range of applications in scientific research. MTFPC is a compound that has been used in various laboratory experiments, such as in the synthesis of organic compounds, as a catalyst, and in the study of biochemical and physiological effects.
科学的研究の応用
MTFPC has been used in a variety of scientific research applications, such as the synthesis of organic compounds, as a catalyst, and in the study of biochemical and physiological effects. MTFPC has also been used in the synthesis of a variety of organic compounds, such as polymers, drugs, and dyes. In addition, MTFPC has been used as a catalyst in the synthesis of organic compounds. Finally, MTFPC has been used in the study of biochemical and physiological effects, such as in the study of enzyme activity and drug metabolism.
作用機序
The mechanism of action of MTFPC is not fully understood. However, it is believed that the compound acts as a proton donor, which facilitates the transfer of protons from one molecule to another. Additionally, MTFPC is thought to act as a Lewis acid, which can facilitate the formation of new bonds between molecules.
Biochemical and Physiological Effects
MTFPC has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. Additionally, MTFPC has been shown to modulate the activity of certain receptors, such as the dopamine D2 receptor. Finally, MTFPC has been shown to have a number of anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
MTFPC has a number of advantages for lab experiments. For example, the compound is relatively stable and has a low toxicity. Additionally, MTFPC is soluble in a variety of solvents, which makes it easy to work with in the laboratory. However, MTFPC also has some limitations for lab experiments. For example, the compound is relatively expensive, which can limit its use in certain experiments. Additionally, the compound is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
MTFPC has a number of potential future directions. For example, the compound could be used in the development of new drugs, as it has been shown to have a number of biochemical and physiological effects. Additionally, MTFPC could be used in the development of new catalysts, as it has been shown to have a catalytic effect in the synthesis of organic compounds. Finally, MTFPC could be used in the study of enzyme activity and drug metabolism, as it has been shown to modulate the activity of certain receptors.
合成法
MTFPC can be synthesized by a number of methods, including the Fischer-Speier reaction, the Williamson ether synthesis, and the Mitsunobu reaction. The Fischer-Speier reaction involves the reaction of an alkyl halide with an alcohol in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide in the presence of a strong base. The Mitsunobu reaction involves the reaction of an alcohol with an organometallic compound, such as a Grignard reagent or an organolithium compound, in the presence of a strong base.
特性
IUPAC Name |
methyl 5-(2,2,2-trifluoroethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c1-15-8(14)7-2-6(4-13-5-7)3-9(10,11)12/h6-7,13H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYXRHDLLQHOQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CNC1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate](/img/structure/B6604870.png)
![{[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B6604883.png)
![2-[(tert-butoxy)carbonyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B6604885.png)
![dimethyl({3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-6-yl}methyl)amine trihydrochloride](/img/structure/B6604890.png)


![(5-bromo-2-methoxyphenyl)(imino){[(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]methyl}-lambda6-sulfanone](/img/structure/B6604911.png)
![4-(cyclopropylmethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604926.png)
![4-(2,2-difluoroethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604929.png)
![2-(4-methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B6604937.png)
![2-[(tert-butoxy)carbonyl]-4-chloro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6604940.png)
![2-(4-methylbenzenesulfonyl)-4-(octyloxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604944.png)